molecular formula C8H8Cl2O B14587356 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one CAS No. 61305-56-4

2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14587356
CAS No.: 61305-56-4
M. Wt: 191.05 g/mol
InChI Key: FBSGIKIEQVHNHJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated cyclohexadienes .

Scientific Research Applications

2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl groups, which create a polarized molecule with reactive sites .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms, making it less reactive in electrophilic substitution reactions.

    2,6-Dibromo-4,4-dimethylcyclohexa-2,5-dien-1-one: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and applications.

    2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one:

Uniqueness

2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 2 and 6 positions makes it particularly useful in electrophilic substitution reactions and as a building block in organic synthesis .

Properties

CAS No.

61305-56-4

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

2,6-dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8Cl2O/c1-8(2)3-5(9)7(11)6(10)4-8/h3-4H,1-2H3

InChI Key

FBSGIKIEQVHNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)Cl)Cl)C

Origin of Product

United States

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